Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate
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Overview
Description
Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its unique molecular structure, which includes both amino and hydroxyl functional groups attached to a phenyl ring, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3,5-diamino-4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylpropanoates.
Scientific Research Applications
Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Uniqueness
Ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 3-(3,5-diamino-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4,12-13H2,1H3 |
InChI Key |
GHERLYBMMPYHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)N)O)N |
Origin of Product |
United States |
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